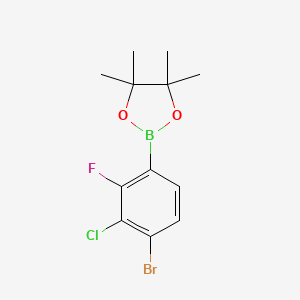

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester

Description

Propriétés

IUPAC Name |

2-(4-bromo-3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRYNAIBXBRXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Lithiation of Halogenated Aromatic Substrates

The reaction initiates with low-temperature lithiation using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at ≤−65°C. For 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester, the precursor 2-chloro-6-fluoroanisole (2,6-CFA) is treated with n-BuLi to generate a lithiated intermediate. This step requires strict temperature control to prevent side reactions such as halogen scrambling or elimination.

Electrophilic Borylation

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) at −78°C to form a boronate complex. GC-MS monitoring confirms >95% conversion within 2–4 hours. Quenching with dilute HCl yields the crude boronic acid, which is extracted into organic solvents (e.g., ethyl acetate).

Pinacol Esterification

The boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene, using azeotropic water removal via Dean-Stark apparatus. This step achieves 87–92% yield, with purity >98% after recrystallization from hexane/ethyl acetate (3:1).

Alternative Synthetic Routes

Direct Boronic Acid Coupling

A modified Suzuki-Miyaura approach employs 4-bromo-3-chloro-2-fluorophenylboronic acid and pinacol in the presence of PdCl₂(dppf) catalyst. While this method avoids lithiation, it requires stringent anhydrous conditions and yields 78–82%.

Halogen Exchange Reactions

Substituting bromine or chlorine via Finkelstein-like reactions has been explored. For example, treating 3-chloro-4-iodo-2-fluorophenylboronic acid pinacol ester with NaBr in DMF at 120°C replaces iodine with bromine. However, this route suffers from incomplete conversion (≤70%) and requires costly Pd catalysts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Lithiation solvent | Anhydrous DME | Maximizes Li stability |

| Borylation temp | ≤−65°C | Prevents decomposition |

| Esterification temp | 110°C (toluene reflux) | Accelerates water removal |

Data from EP2797933B1 and Sigma-Aldrich protocols indicate that deviations ≥10°C from optimal temperatures reduce yields by 15–30%.

Workup and Purification

Post-esterification, the product is isolated via pH-controlled crystallization . Adjusting the aqueous phase to pH 5–6 with NaHCO₃ minimizes boronic acid hydrolysis. Final purity of 99.5% is achieved using silica gel chromatography (hexane:EtOAc 4:1).

Industrial-Scale Considerations

Large-scale production (≥100 kg batches) employs continuous-flow reactors to maintain low temperatures during lithiation. Patents highlight the use of in-line GC monitoring and automated phase separation, reducing processing time by 40% compared to batch methods.

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts include debrominated analogs and pinacol ethers , formed via competing elimination or over-esterification. Adding 1–2 mol% of 2,2,6,6-tetramethylpiperidine suppresses these side reactions.

Moisture Sensitivity

The boronic acid intermediate is highly hygroscopic. Industrial protocols use nitrogen-sparged reactors and molecular sieves to maintain H₂O levels <50 ppm.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Lithiation-borylation | 87–92 | 98–99.5 | High | 12–15 |

| Direct Suzuki coupling | 78–82 | 95–97 | Moderate | 18–22 |

| Halogen exchange | 65–70 | 90–93 | Low | 25–30 |

Data synthesized from. The lithiation-borylation method remains superior for cost and yield, despite requiring cryogenic conditions.

Emerging Techniques

Recent advances explore photoinduced borylation using Ir(ppy)₃ catalysts under blue LED irradiation. Preliminary studies show 80% yield at 25°C, but scalability remains unproven .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is a key intermediate in Suzuki-Miyaura couplings, where it facilitates carbon-carbon bond formation with aryl/heteroaryl halides or triflates. The reaction proceeds via a palladium-catalyzed mechanism:

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine substituents can act as leaving groups under SNAr conditions:

-

Conditions : Reactions require electron-deficient aromatic rings, polar aprotic solvents (e.g., DMF), and nucleophiles (e.g., amines, alkoxides).

-

Regioselectivity : Substitution occurs preferentially at the bromine (para to boron) due to its lower electronegativity compared to chlorine and fluorine.

-

Application : Bromine displacement with methoxy groups has been utilized to synthesize agrochemical precursors .

Transesterification and Boron Modification

The pinacol ester group can undergo exchange reactions:

-

Transesterification : Reacting with diols (e.g., 1,3-propanediol) under acidic conditions yields alternative boronic esters, altering solubility and reactivity .

-

Hydrolysis : Acidic or basic hydrolysis converts the ester to the free boronic acid, which is more reactive but less stable.

Halogen Exchange Reactions

The bromine atom can participate in metal-mediated exchanges:

-

Buchwald-Hartwig Amination : Palladium catalysts enable substitution of bromine with amines, forming aryl amines.

-

Ullmann-Type Coupling : Copper catalysts facilitate coupling with phenols or thiols at the bromine site.

Stability and Reactivity Considerations

Hazard and Handling

Applications De Recherche Scientifique

2.1. Cross-Coupling Reactions

One of the primary applications of boronic acids is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are significant in drug discovery and material science.

- Mechanism : The mechanism involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst, leading to the formation of a new C-C bond.

- Case Study : In a study by Murphy et al., it was demonstrated that arylboronic acids can be synthesized via Ir-catalyzed borylation of arenes followed by oxidative cleavage, showcasing the utility of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in synthesizing complex organic molecules .

2.2. Medicinal Chemistry

Boronic acids have gained attention for their role in developing inhibitors for various biological targets.

- Example : The compound has been explored as a potential inhibitor for proteasome activity, which is crucial in cancer therapy. Its ability to interact with specific enzymes makes it a candidate for further development as an anticancer agent.

3.1. Polymer Chemistry

Boronic esters can be utilized in creating smart materials due to their sensitivity to environmental changes, such as pH or glucose levels.

- Application : Research has shown that 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester can be incorporated into polymer matrices to develop responsive drug delivery systems .

4.1. Deboronative Functionalization

Recent studies have highlighted the use of boronic esters in deboronative functionalization, which allows for the modification of existing compounds without extensive synthetic routes.

- Methodology : A radical approach has been employed for protodeboronation, enabling transformations that were previously challenging .

Comparative Data Table

The following table summarizes some key properties and applications of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester compared to other similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester | C12H15BBrClF | Cross-coupling reactions, medicinal chemistry |

| 4-Chloro-3-methoxyphenylboronic acid | C10H12BClO2 | Drug development, polymer chemistry |

| 2-Fluoro-4-methoxyphenylboronic acid | C10H12BFO2 | Sensor applications, material science |

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired biaryl product . The presence of the bromine, chlorine, and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous phenylboronic acid pinacol esters, focusing on substituent effects, solubility, reactivity, synthesis, and applications.

Substituent Effects and Electronic Properties

Key Insight : Halogen substituents (Br, Cl, F) in the target compound create a highly electron-deficient aryl ring, which may slow transmetalation in cross-couplings but improve stability during storage .

Solubility in Organic Solvents

Data from (solubility of phenylboronic acid derivatives in select solvents):

| Compound Type | Solubility (g/100 mL) |

|---|---|

| Phenylboronic acid | Chloroform: 1.2; Acetone: 8.5 |

| Pinacol esters (generic) | Chloroform: >20; Acetone: >15 |

| Azaesters | Chloroform: 18; Acetone: 12 |

For the target compound:

- Expected high solubility in chloroform and ketones (e.g., acetone) due to the pinacol ester group.

- Lower solubility in hydrocarbons (e.g., methylcyclohexane) due to polar substituents .

Reactivity in Suzuki-Miyaura Cross-Couplings

Reactivity Trend : Electron-deficient boronic esters (e.g., target compound) often require higher catalyst loading or activated coupling partners (e.g., aryl iodides) to achieve comparable yields to less-halogenated analogs .

Activité Biologique

4-Bromo-3-chloro-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a therapeutic agent in various biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H15BBrClF2O2

- Molecular Weight : 303.50 g/mol

- CAS Number : 2246613-77

Boronic acids, including 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester, are known to interact with biological molecules through reversible covalent bonding. These compounds often act as enzyme inhibitors or modulators by targeting specific proteins involved in disease processes.

Target Proteins

- Urease : This compound has been shown to inhibit urease, an enzyme crucial for nitrogen metabolism in certain bacteria and plants. The inhibition is stronger at acidic pH levels, suggesting potential applications in antimicrobial therapies .

- Androgen Receptors : Research indicates that boronic acids can serve as bioisosteres for nitro groups in antiandrogen therapies for prostate cancer, demonstrating promising antiproliferative activity against androgen-dependent prostate cancer cell lines .

Biological Activity

The biological activity of 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester can be summarized as follows:

Case Studies and Research Findings

- Prostate Cancer Study : A series of compounds including 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester were evaluated for their antiproliferative effects against the LAPC-4 prostate cancer cell line. Results indicated that modifications on the boronic acid structure significantly influenced biological activity, with certain derivatives showing enhanced potency .

- Urease Inhibition Studies : In vitro studies demonstrated that 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester was one of the most effective inhibitors of urease among tested boron compounds, highlighting its potential as a therapeutic agent in managing conditions associated with urease-producing pathogens .

Discussion

The biological activity of 4-bromo-3-chloro-2-fluorophenylboronic acid pinacol ester underscores its potential as a versatile therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity positions it as a candidate for further research in drug development, particularly for cancer and infectious diseases.

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for this compound?

- Answer : The compound should be stored refrigerated (0–6°C) in a tightly sealed, dry container to prevent moisture absorption and degradation. Avoid exposure to open flames or static discharge, as boronic esters are often sensitive to hydrolysis and thermal stress. Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling due to insufficient toxicological data .

| Storage Parameter | Condition |

|---|---|

| Temperature | 0–6°C (refrigerated) |

| Container | Sealed, dry, inert atmosphere |

| Stability | Stable under recommended conditions |

Q. How is this compound typically synthesized in laboratory settings?

- Answer : While direct synthesis protocols are not detailed in the evidence, analogous pinacol esters (e.g., 4-amino-3-fluorophenylboronic acid pinacol ester) are synthesized via Miyaura borylation. This involves reacting the corresponding aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous solvents like DMSO or THF .

Q. What analytical methods are used to confirm its purity and structure?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (>97% purity criteria, as seen in related compounds) .

Advanced Research Questions

Q. How does the halogen substituent pattern influence reactivity in cross-coupling reactions?

- Answer : The bromo and chloro groups are potential leaving sites for Suzuki-Miyaura couplings. The electron-withdrawing fluorine substituent meta to the boronic ester may enhance electrophilicity at the boron center, facilitating transmetalation. However, competitive debromination or dehalogenation side reactions require optimization of catalytic systems (e.g., Pd(PPh₃)₄ with mild bases like Na₂CO₃) .

Q. What strategies mitigate hydrolysis of the pinacol ester under aqueous reaction conditions?

- Answer : Use aprotic solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to minimize hydrolysis. Buffering agents (e.g., K₃PO₄) can stabilize the boronic ester during coupling. For prolonged reactions, incremental addition of water or phase-transfer catalysts may improve stability .

Q. How can regioselectivity be controlled in subsequent functionalization reactions?

- Answer : The bromo group (ortho to boron) is more reactive than chloro (meta) in cross-coupling due to proximity effects. Selective activation can be achieved using tailored catalysts (e.g., XPhos Pd G3 for challenging substrates) or sequential functionalization (e.g., Suzuki coupling first at Br, followed by Buchwald-Hartwig at Cl) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronic ester?

- Answer :

Catalyst Screening : Test air-stable catalysts like Pd(OAc)₂ with SPhos ligands.

Base Optimization : Replace strong bases (e.g., NaOH) with milder alternatives (e.g., Cs₂CO₃) to reduce ester hydrolysis.

Solvent Choice : Use degassed toluene/EtOH mixtures (3:1) for improved solubility and reduced side reactions.

Refer to analogous systems (e.g., 3-fluoro-4-nitrophenylboronic acid pinacol ester) for condition adaptation .

Q. What are the implications of the compound’s stability profile for long-term storage?

- Answer : Despite stability under refrigeration, prolonged storage may lead to gradual hydrolysis. Periodic NMR analysis (monitoring the ~1.3 ppm pinacol methyl signal) is recommended. Lyophilization or storage under molecular sieves can extend shelf life .

Data Contradictions and Gaps

- Toxicity Data : No acute toxicity or ecotoxicological data are available in the evidence, necessitating precautionary handling .

- Reaction-Specific Stability : While the compound is stable under storage, its behavior under harsh reaction conditions (e.g., high temperatures, strong acids) remains undocumented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.